molecular formula C8H13N5O2 B7416114 N-(1-methyltetrazol-5-yl)oxane-2-carboxamide

N-(1-methyltetrazol-5-yl)oxane-2-carboxamide

Cat. No.: B7416114
M. Wt: 211.22 g/mol
InChI Key: ABVRAHRXQIGCPF-UHFFFAOYSA-N
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Description

N-(1-methyltetrazol-5-yl)oxane-2-carboxamide is a chemical compound that features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. Tetrazole derivatives have gained significant attention in medicinal chemistry due to their potential biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyltetrazol-5-yl)oxane-2-carboxamide typically involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often carried out in the presence of a catalyst, such as a Lewis acid or amine salts, to facilitate the formation of the tetrazole ring. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves large-scale cycloaddition reactions using automated reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyltetrazol-5-yl)oxane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents such as acetonitrile or acetone .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Mechanism of Action

The mechanism of action of N-(1-methyltetrazol-5-yl)oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antiviral activity . The exact molecular targets and pathways depend on the specific application and the structure of the tetrazole derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyltetrazol-5-yl)oxane-2-carboxamide is unique due to its specific structure, which combines the tetrazole ring with an oxane-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its resistance to oxidation and ability to undergo diverse chemical reactions further enhance its versatility .

Properties

IUPAC Name

N-(1-methyltetrazol-5-yl)oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-13-8(10-11-12-13)9-7(14)6-4-2-3-5-15-6/h6H,2-5H2,1H3,(H,9,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVRAHRXQIGCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)NC(=O)C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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